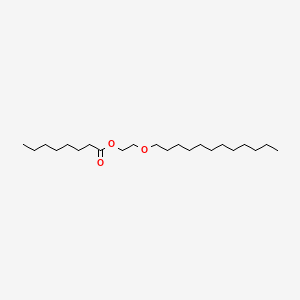
2-(Dodecyloxy)ethyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecyloxy)ethyl octanoate is an ester compound with the molecular formula C22H44O3. It is composed of a dodecyloxy group attached to an ethyl octanoate backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dodecyloxy)ethyl octanoate can be synthesized through the esterification reaction between dodecanol and octanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Dodecanol+Octanoic AcidH2SO42-(Dodecyloxy)ethyl octanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecyloxy)ethyl octanoate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield dodecanol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Dodecanol and octanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
2-(Dodecyloxy)ethyl octanoate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound is utilized in the synthesis of surfactants and emulsifiers for biological applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of lubricants, plasticizers, and cosmetics.
Mécanisme D'action
The mechanism of action of 2-(Dodecyloxy)ethyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecanol and octanoic acid, which may exert biological effects. The compound’s lipophilic nature allows it to interact with cell membranes and influence membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecyloxy)ethanol: Similar in structure but lacks the octanoate group.
Ethyl octanoate: Contains the octanoate group but lacks the dodecyloxy group.
Dodecyl acetate: Similar ester structure but with different alkyl groups.
Uniqueness
2-(Dodecyloxy)ethyl octanoate is unique due to its combination of a long dodecyloxy chain and an octanoate ester group. This structure imparts specific physicochemical properties, such as hydrophobicity and reactivity, making it suitable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
72939-61-8 |
|---|---|
Formule moléculaire |
C22H44O3 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
2-dodecoxyethyl octanoate |
InChI |
InChI=1S/C22H44O3/c1-3-5-7-9-10-11-12-13-15-17-19-24-20-21-25-22(23)18-16-14-8-6-4-2/h3-21H2,1-2H3 |
Clé InChI |
VXXUPKFMAPFCTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOC(=O)CCCCCCC |
Numéros CAS associés |
72939-61-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


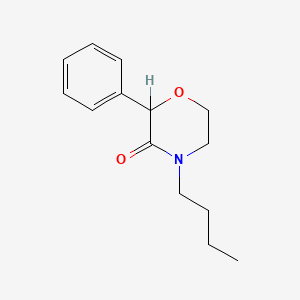
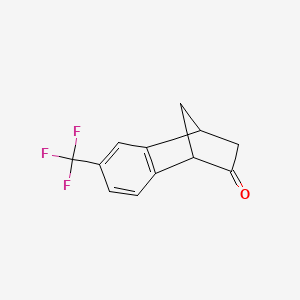

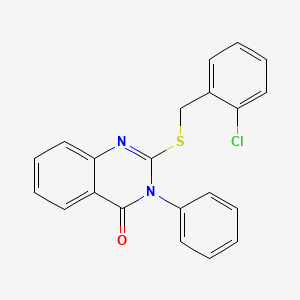
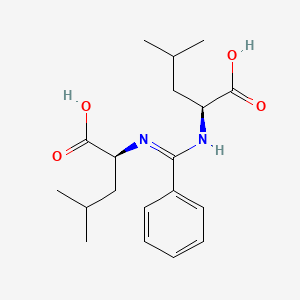

diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
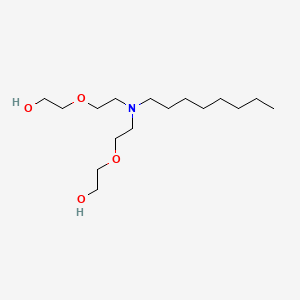


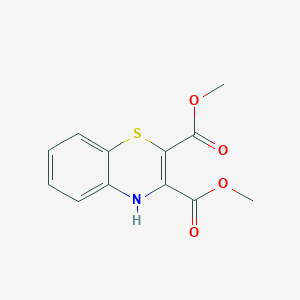
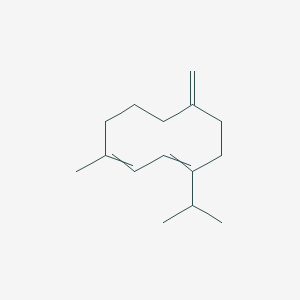
![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
